molecular formula C24H27N5O2S B3018984 N-benzyl-2-((3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide CAS No. 1216555-00-8

N-benzyl-2-((3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide

Cat. No. B3018984
CAS RN: 1216555-00-8
M. Wt: 449.57
InChI Key: MANLHZYGHXIWDW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl-2-((3-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide is not directly detailed in the provided papers. However, a related compound, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, was synthesized and characterized using 1H NMR, 13C NMR, and elemental analysis . This suggests that similar analytical techniques could be employed for the synthesis and characterization of the compound . The synthesis likely involves the formation of a thiazole derivative, followed by the introduction of a piperazine moiety and subsequent modifications to add the methoxyphenyl group.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography. For instance, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides exhibit a linearly extended conformation with significant interplanar angles between amide groups . This information provides insight into the potential conformational properties of this compound, which may also display a linear or slightly bent chain due to the presence of amide groups.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound of interest. However, the antitumor activities of similar N-benzyl acetamide derivatives suggest that these compounds could participate in biological reactions leading to antiproliferative effects . The presence of a piperazine ring and a methoxyphenyl group in the compound may influence its reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the provided papers. However, the anticonvulsant properties of related compounds, such as 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, are attributed to specific molecular features, including the presence of oxygen atoms and a phenyl group . These features are likely to influence the solubility, stability, and overall pharmacological profile of the compound .

properties

IUPAC Name

N-benzyl-2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-31-21-9-7-20(8-10-21)28-13-15-29(16-14-28)23-24(26-12-11-25-23)32-18-22(30)27-17-19-5-3-2-4-6-19/h2-12H,13-18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANLHZYGHXIWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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